molecular formula C25H20FNO4 B2513728 2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid CAS No. 2260936-24-9

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid

Cat. No.: B2513728
CAS No.: 2260936-24-9
M. Wt: 417.436
InChI Key: RXSKTZMHWBVXFM-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis as a temporary protecting group for amines, ensuring stability during solid-phase synthesis . The compound features an 8-fluoro substituent on the isoquinoline core, which modulates electronic properties and may enhance metabolic stability or binding affinity in biological systems. Its carboxylic acid group allows for further functionalization or conjugation. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest utility in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)19-11-12-27(13-21(19)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSKTZMHWBVXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C(C=CC(=C21)C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The fluoren-9-ylmethoxycarbonyl group is then introduced through a series of reactions, including esterification and protection-deprotection strategies.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

  • Industry: It may be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents Molecular Features Key References
Target compound Tetrahydroisoquinoline 8-fluoro, Fmoc at C2, COOH at C5 Fluorine enhances electronegativity
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Tetrahydroisoquinoline 5-fluoro, Fmoc at C2, COOH at C3 Fluorine position alters electronic effects
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc-protected piperazine, acetic acid Flexible linker for conjugation
2-BOC-6-FMOC-2,6-diazaspiro[3.4]octane-8-carboxylic acid Spirocyclic diaza ring BOC and Fmoc protection, COOH at C8 Rigid spirocyclic structure

Key Observations:

Core Heterocycle Differences: The target compound’s tetrahydroisoquinoline core provides a planar aromatic system, contrasting with the flexible piperazine in and the rigid spirocyclic system in . These structural variations influence solubility, bioavailability, and target binding. Carbazole derivatives (e.g., in ) lack the isoquinoline scaffold but share Fmoc protection, highlighting divergent synthetic applications .

Fluorine Substitution Effects :

  • The 8-fluoro substituent in the target compound vs. 5-fluoro in alters electronic distribution. Fluorine at C8 may sterically hinder interactions compared to C5, impacting receptor binding or metabolic pathways.

Functional Group Positioning :

  • The carboxylic acid at C5 in the target compound vs. C3 in affects conjugation strategies. For example, C5-COOH may facilitate coupling via amide bonds in peptide synthesis.

Key Observations:

  • Carbazole Synthesis: details Suzuki coupling for introducing aryl groups, achieving yields of 45–90% with robust NMR and MS characterization . Similar methods may apply to the target compound’s fluorinated isoquinoline core.
  • Piperazine Derivatives : Synthesis focuses on Fmoc protection but lacks yield or purity data, limiting direct comparison .

Key Observations:

  • The target compound’s safety guidelines emphasize avoiding thermal degradation, aligning with Fmoc-group sensitivity .
  • Piperazine derivatives require stricter respiratory protection due to undefined dust/aerosol risks .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-fluoro-3,4-dihydro-1H-isoquinoline-5-carboxylic acid, also known as Fmoc-Tic-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the fluorenylmethoxycarbonyl group and the fluorine substitution, suggest various mechanisms of action that warrant detailed investigation.

The molecular formula of this compound is C25H21NO4, with a molecular weight of approximately 399.44 g/mol. The structure includes a tetrahydroisoquinoline core, which is known for its diverse pharmacological properties.

Biological Activities

Research indicates that derivatives of isoquinoline, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, particularly against Gram-positive bacteria. However, the specific activity of this compound against multidrug-resistant strains remains to be fully elucidated .
  • Antitumor Properties : Isoquinoline derivatives have been reported to exhibit antitumor effects. The presence of the fluorenylmethoxycarbonyl group may enhance the stability and bioactivity of this compound compared to other isoquinoline derivatives.
  • Neuroprotective Effects : Compounds with similar structural motifs have been associated with neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

The biological activity of this compound is thought to involve interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.

Antimicrobial Evaluation

A study evaluating related compounds demonstrated that while some exhibited significant antimicrobial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, others had minimal effects against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . This suggests a selective efficacy that could be relevant for developing targeted therapies.

Antitumor Activity

Research on tetrahydroisoquinoline derivatives has highlighted their potential in cancer treatment. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth in vitro and in vivo models. This indicates a need for further exploration into its antitumor mechanisms and therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
TetrahydroisoquinolineIsoquinoline coreAntitumor properties
5-ChloroisoquinolineChloro substituentAntimicrobial activity
FluorenylmethanolFluorene scaffoldNeuroprotective effects

The unique combination of structural elements in this compound may lead to enhanced bioactivity compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including Fmoc protection, fluorination, and cyclization. Key parameters include:
  • Temperature: Maintain −20°C during fluorination to prevent side reactions (e.g., epimerization) .
  • Solvent Choice: Use anhydrous DMF for carbamate formation to avoid hydrolysis .
  • Catalysts: Optimize equivalents of coupling agents (e.g., HATU) to minimize racemization .
    Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage: Store at −20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation and moisture absorption .
  • Handling: Use gloveboxes or fume hoods with HEPA filters to avoid inhalation of aerosols. Avoid contact with strong acids/bases to prevent decomposition .

Q. What characterization techniques are essential for verifying structural integrity?

  • Methodological Answer:
TechniqueParametersPurpose
1H/13C NMR DMSO-d6, 400 MHzConfirm Fmoc group retention and fluorination position .
HPLC-MS C18 column, ESI+ modeAssess purity and detect degradation products .
FT-IR 1600–1800 cm⁻¹Identify carbonyl (C=O) and carboxylic acid (O-H) stretches .

Advanced Research Questions

Q. How can low yields in the final cyclization step be systematically addressed?

  • Methodological Answer:
  • Reaction Optimization:
  • Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to stabilize intermediates .
  • Use microwave-assisted synthesis (80°C, 30 min) to enhance reaction kinetics .
  • Mechanistic Analysis: Monitor by LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .

Q. What strategies resolve conflicting biological activity data across assay systems?

  • Methodological Answer:
  • Assay Validation:
  • Compare results in cell-free (e.g., enzyme inhibition) vs. cellular (e.g., cytotoxicity) assays to isolate target-specific effects .
  • Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
  • Theoretical Framework: Align data with molecular docking simulations to reconcile activity differences (e.g., conformational flexibility in protein targets) .

Q. How does fluorination at the 8-position impact metabolic stability in vivo?

  • Methodological Answer:
  • Metabolic Profiling:
  • Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to compare half-life (t½) with non-fluorinated analogs .
  • Use LC-HRMS to identify fluoro-dependent metabolites (e.g., defluorination or glucuronidation) .
  • Computational Modeling: Apply QSAR models to predict CYP450 interactions and guide structural modifications .

Q. Can computational modeling predict reactivity with biological targets?

  • Methodological Answer:
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Validate with mutagenesis data .
  • MD Simulations: Run 100-ns trajectories to assess stability of ligand-target complexes and identify critical residues for interaction .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity IC₅₀ values?

  • Methodological Answer:
  • Standardization:
  • Replicate assays using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration) .
  • Cross-validate with ATP-based viability assays and live-cell imaging .
  • Statistical Rigor: Apply ANOVA with post-hoc Tukey tests to assess variability between labs .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory during synthesis?

  • Methodological Answer:
  • PPE Requirements:
  • Nitrile gloves, ANSI-approved goggles, and Tyvek® suits to prevent dermal exposure .
  • NIOSH-certified N95 respirators if aerosolization occurs .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Application in Drug Development

Q. How to design a SAR study for derivatives targeting kinase inhibition?

  • Methodological Answer:
  • Library Design: Synthesize analogs with modifications at the isoquinoline core and Fmoc group. Prioritize substituents using Pareto optimization .
  • Screening: Use HTRF kinase assays (e.g., EGFR, BRAF) with Z’-factor >0.5 to ensure robustness .

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